An In-depth Technical Guide on the Synthesis and Characterization of 2C-B-NBF Hydrochloride
An In-depth Technical Guide on the Synthesis and Characterization of 2C-B-NBF Hydrochloride
Disclaimer: The compound "2C-B-NBF hydrochloride" is not a widely recognized or formally documented substance in scientific literature. This guide provides a scientifically plausible approach to its synthesis and characterization based on established chemical principles and the known properties of its constituent chemical moieties: 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and an N-(2-fluorobenzyl) group, hereafter referred to as 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine hydrochloride. The experimental protocols and characterization data are predictive and derived from analogous chemical entities.
Introduction
This technical guide details the synthesis, purification, and analytical characterization of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine hydrochloride (2C-B-NBF HCl). This compound is a derivative of the psychedelic phenethylamine 2C-B, featuring an N-benzyl substitution, a modification known to significantly enhance potency at serotonin 5-HT2A receptors.[1][2] The addition of a fluorine atom to the benzyl ring may further modulate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies and expected analytical data.
Synthesis
The synthesis of 2C-B-NBF hydrochloride is proposed as a two-step process starting from the commercially available 2C-B freebase: 1) reductive amination with 2-fluorobenzaldehyde to form the N-benzylated freebase, and 2) conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
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Reaction Setup: To a solution of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) (1.0 g, 3.84 mmol) in methanol (20 mL), add 2-fluorobenzaldehyde (0.52 g, 4.22 mmol) and glacial acetic acid (0.2 mL).
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Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.22 g, 5.76 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
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Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
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Quenching and Extraction: Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. Remove the methanol under reduced pressure. Add water (30 mL) and basify with 2 M sodium hydroxide to a pH > 12. Extract the aqueous layer with dichloromethane (3 x 30 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2C-B-NBF freebase.
Experimental Protocol: Conversion to Hydrochloride Salt
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Dissolution: Dissolve the crude 2C-B-NBF freebase in a minimal amount of anhydrous diethyl ether (approx. 20 mL).
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Precipitation: While stirring, add a solution of 2 M hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.
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Isolation and Washing: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether (2 x 10 mL).
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Drying: Dry the product under vacuum to a constant weight to yield 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine hydrochloride as a white solid.
Characterization
The synthesized compound should be characterized using a suite of analytical techniques to confirm its identity, purity, and structure.
Quantitative Data Summary
| Parameter | Expected Value |
| Chemical Formula | C₁₈H₂₁BrFNO₂ · HCl |
| Molecular Weight | 434.73 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not determined; expected >200 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.3 (br s, 2H, NH₂⁺), 7.6-7.2 (m, 4H, Ar-H benzyl), 7.1 (s, 1H, Ar-H phenyl), 6.9 (s, 1H, Ar-H phenyl), 4.2 (t, 2H, Ar-CH₂-N), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃), 3.2-3.0 (m, 4H, Ar-CH₂-CH₂-N) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 162.5 (d, J=245 Hz, C-F), 151.0, 148.5, 132.0 (d, J=8 Hz), 131.5 (d, J=4 Hz), 125.0 (d, J=3 Hz), 122.0 (d, J=14 Hz), 116.0 (d, J=21 Hz), 115.5, 114.0, 56.5, 56.0, 48.0, 45.0, 25.0 |
| Mass Spectrometry (ESI+) | m/z: 398.07 [M+H]⁺ (freebase) |
| FT-IR (KBr) | ν (cm⁻¹): 2800-3000 (N-H stretch), 1590, 1490 (C=C stretch), 1210 (C-O stretch), 1040 (C-O stretch), 750 (C-F stretch) |
| Purity (HPLC) | >98% |
Analytical Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[3] The spectra will be used to confirm the covalent structure of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) will be used to determine the exact mass of the protonated molecular ion, confirming the elemental composition.[4]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum will be obtained using a KBr pellet to identify the characteristic functional groups present in the molecule.
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High-Performance Liquid Chromatography (HPLC): Purity will be assessed by reverse-phase HPLC with UV detection at 280 nm.
Visualizations
Synthesis Workflow
Caption: Synthesis of 2C-B-NBF HCl via reductive amination.
Postulated Signaling Pathway
N-benzyl derivatives of 2C-B are potent agonists at the serotonin 5-HT2A receptor.[1][2] Agonist binding to this G-protein coupled receptor (GPCR) is known to activate the Gq/11 signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and subsequent downstream signaling.
Caption: Postulated 5-HT2A receptor signaling pathway for 2C-B-NBF.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
